4-(4-Bromoanilino)-6-(dimethylamino)-1,1,1-trifluoro-3,5-hexadien-2-one
Overview
Description
4-Bromoaniline is a brominated derivative of aniline and can be used in the synthesis of various organic molecules through catalytic processes . It could serve as an aryl halide substrate in Heck cross-coupling reactions .
Synthesis Analysis
The synthesis of 4-Bromoaniline involves N-TBS protection to shield the aniline nitrogen, using mild conditions and eco-friendly 2-MeTHF solvent . This protected form is useful in Heck cross-coupling reactions, catalyzed by Pd nanocrystals on COFs, to form C-C bonds efficiently .
Chemical Reactions Analysis
4-Bromoaniline could serve as an aryl halide substrate in Heck cross-coupling reactions, which are facilitated by palladium nanocrystals (Pd NCs) supported on covalent organic frameworks (COFs) .
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Pyridinylaminohexadienones and Azannulation Products : A study by Cocco, Conglu, and Onnis (2001) described the synthesis of 4-(2-pyridinylamino)-1,1,1-trifluoro-3-penten-2-ones and their conversion to 6-(dimethylamino)-4-(2-pyridinylamino)-3,5-hexadien-2-ones, leading to compounds of chemical and biological interest (Cocco, Conglu, & Onnis, 2001).
Efficient Synthesis of Trifluoromethyl-Substituted Aldehydes : Baraznenok, Nenajdenko, and Balenkova (1998) investigated reactions involving 4-dimethylamino-1,1,1-trifluoro-3-buten-2-one, leading to the efficient synthesis of CF3-substituted aldehydes, important in various chemical syntheses (Baraznenok, Nenajdenko, & Balenkova, 1998).
Investigation of Hydrogen Bonding in Enaminoketones : Vdovenko et al. (2013) analyzed the infrared spectra of enaminoketones, including 4-(dimethylamino)-1,1,1-trifluorobut-3-en-2-one, revealing insights into intermolecular hydrogen bonding and its influence on molecular properties (Vdovenko et al., 2013).
Chemical Reactivity and Applications
Formation of Nitrogen-Rich Salts and Their Decomposition : Laus, Kahlenberg, and Schottenberger (2016) synthesized nitrogen-rich salts involving 5-azido-4-(dimethylamino)-1-methyl-1,2,4-triazolium hexafluoridophosphate, showing their potential in various chemical applications due to their exothermal decomposition properties (Laus, Kahlenberg, & Schottenberger, 2016).
Synthesis of Electron-Rich Terpyridines : Kleoff et al. (2019) reported the synthesis of electron-rich terpyridines, using compounds including 4-(dimethylamino)-1,1,1-trifluoro-3-buten-2-one, demonstrating their potential as ligands in various applications (Kleoff et al., 2019).
Synthesis of CF3-Heterocycles Based on Enaminoketones : Research by Baraznenok, Nenajdenko, and Balenkova (2003) explored novel heterocyclizations based on 4-dimethylamino-1,1,1-trifluoro-3-buten-2-one, leading to the formation of heterocycles with potential applications in medicinal chemistry and materials science (Baraznenok, Nenajdenko, & Balenkova, 2003).
Molecular Structure and Analysis
Analysis of Molecular Structures in Fluorobenzonitriles : Nakagaki et al. (2003) determined the crystal structure of compounds related to 4-(dimethylamino)-1,1,1-trifluorobut-3-en-2-one, providing insights into the molecular structures and properties of these types of compounds (Nakagaki et al., 2003).
Coordination Chemistry of Phosphanes and Metal Complex Reactivity : Kreiter et al. (2006) synthesized and analyzed the coordination chemistry of triarylphosphanes, including those related to 4-(dimethylamino)-1,1,1-trifluorobut-3-en-2-one, revealing important applications in the field of organometallic chemistry (Kreiter et al., 2006).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
(3E,5E)-4-(4-bromoanilino)-6-(dimethylamino)-1,1,1-trifluorohexa-3,5-dien-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrF3N2O/c1-20(2)8-7-12(9-13(21)14(16,17)18)19-11-5-3-10(15)4-6-11/h3-9,19H,1-2H3/b8-7+,12-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMHOACYHMPGUKX-ANKZSMJWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=CC(=O)C(F)(F)F)NC1=CC=C(C=C1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=C\C(=O)C(F)(F)F)/NC1=CC=C(C=C1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrF3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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